molecular formula C12H12N2 B3057730 6-Methyl-5-phenylpyridin-2-amine CAS No. 84596-30-5

6-Methyl-5-phenylpyridin-2-amine

Cat. No.: B3057730
CAS No.: 84596-30-5
M. Wt: 184.24 g/mol
InChI Key: PKUDWIKJMVKOFA-UHFFFAOYSA-N
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Description

6-Methyl-5-phenylpyridin-2-amine is an organic compound with the molecular formula C₁₂H₁₂N₂ It is a derivative of pyridine, featuring a phenyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-phenylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine, phenylboronic acid, and methylamine.

    Suzuki-Miyaura Coupling: The phenyl group is introduced to the pyridine ring via a Suzuki-Miyaura coupling reaction. This reaction involves the use of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like tetrahydrofuran.

    Amination: The methylamine group is introduced through a nucleophilic substitution reaction, where 2-chloropyridine reacts with methylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-phenylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-5-phenylpyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 6-Methyl-5-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-phenylpyridine: Similar structure but lacks the methyl group.

    6-Methyl-2-phenylpyridine: Similar structure but lacks the amine group.

    5-Phenylpyridin-2-amine: Similar structure but lacks the methyl group.

Uniqueness

6-Methyl-5-phenylpyridin-2-amine is unique due to the presence of both the phenyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its binding affinity to specific targets and improve its solubility and stability in various environments.

Properties

IUPAC Name

6-methyl-5-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-11(7-8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUDWIKJMVKOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542387
Record name 6-Methyl-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84596-30-5
Record name 6-Methyl-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-5-phenylpyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6-methyl-5-phenyl-2-pyridone (12.0 grams) and phenylphosphorodiamidate (14.4 grams) in 300 ml diphenyl ether was heated for 19-20 hours at approximately 220°-225° [250]° C. After cooling, the reaction mixture was chromatographed over silica gel with ethyl acetate. A total of 0.8 gram, of desired product was collected and recrystallized from dichloromethane/petroleum ether, m.p. 110°-113° C.
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12 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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